molecular formula C9H9NO5S B2969301 2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid CAS No. 124416-04-2

2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid

Cat. No.: B2969301
CAS No.: 124416-04-2
M. Wt: 243.23
InChI Key: GEBFLDYDAQLPEJ-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5S and a molecular weight of 243.24 g/mol . This compound is characterized by the presence of a nitro group, a benzoic acid moiety, and a hydroxyethyl sulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the hydroxyethyl sulfanyl group. One common method involves the nitration of 2-mercaptobenzoic acid to introduce the nitro group at the 5-position. This is followed by the reaction with ethylene oxide to introduce the hydroxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl sulfanyl group can modulate its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoic acid: Lacks the nitro and hydroxyethyl groups.

    5-Nitrobenzoic acid: Lacks the sulfanyl and hydroxyethyl groups.

    2-[(2-Hydroxyethyl)sulfanyl]benzoic acid: Lacks the nitro group.

Uniqueness

2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid is unique due to the combination of the nitro, hydroxyethyl, and sulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c11-3-4-16-8-2-1-6(10(14)15)5-7(8)9(12)13/h1-2,5,11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBFLDYDAQLPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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